
N'-(adamantan-2-ylidene)ethoxycarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(adamantan-2-ylidene)ethoxycarbohydrazide is a compound that features an adamantane core, a unique structure known for its high stability and rigidity. The adamantane moiety is often used in pharmaceuticals due to its ability to enhance the lipophilicity and bioavailability of drugs. This compound is of interest in various fields of research, including chemistry, biology, and medicine, due to its potential biological activities and structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)ethoxycarbohydrazide typically involves the reaction of adamantanone with ethoxycarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Adamantanone and ethoxycarbohydrazide.
Catalyst: Acid or base catalyst, depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically conducted at a temperature range of 50-100°C for several hours.
Industrial Production Methods
While specific industrial production methods for N’-(adamantan-2-ylidene)ethoxycarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for maximum yield, using cost-effective starting materials, and employing efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
N’-(adamantan-2-ylidene)ethoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N’-(adamantan-2-ylidene)ethoxycarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in enhancing the bioavailability of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties, such as high stability and rigidity.
作用机制
The mechanism of action of N’-(adamantan-2-ylidene)ethoxycarbohydrazide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological activity being investigated.
相似化合物的比较
N’-(adamantan-2-ylidene)ethoxycarbohydrazide can be compared with other adamantane derivatives, such as:
N’-(adamantan-2-ylidene)benzohydrazide: Known for its potential antibacterial activity.
N’-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide: Studied for its antiproliferative activity against tumor cell lines.
N’-(adamantan-2-ylidene)thiophene-2-carbohydrazide: Investigated for its unique crystal packing and intermolecular interactions.
属性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
ethyl N-(2-adamantylideneamino)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-13(16)15-14-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,2-7H2,1H3,(H,15,16) |
InChI 键 |
UNUOIMQPJJWYGO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NN=C1C2CC3CC(C2)CC1C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
![2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)
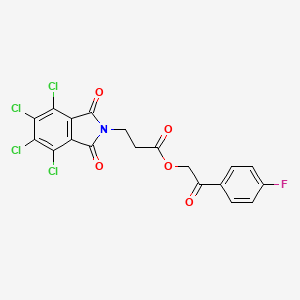

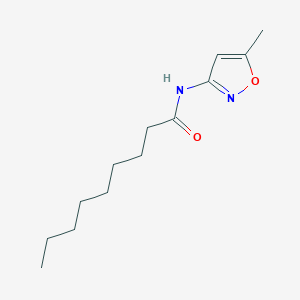
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
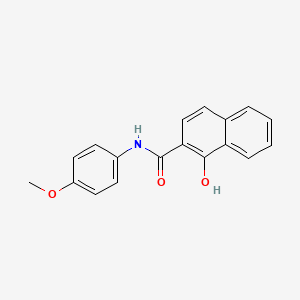
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
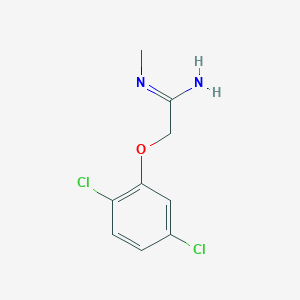
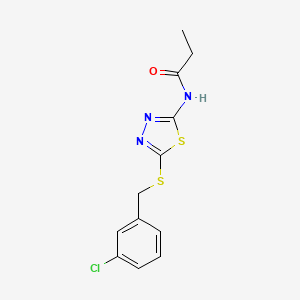
![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)

